molecular formula C20H18N2O2S B2895520 5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide CAS No. 946228-30-4

5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide

Cat. No. B2895520
CAS RN: 946228-30-4
M. Wt: 350.44
InChI Key: VGPQJAWDCOKQFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, involves using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .

Scientific Research Applications

Synthesis and Anticancer Activity

One study detailed the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, showcasing a method that could potentially apply to 5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide. These compounds were tested for in vitro cytotoxicity against four cell lines, revealing that thiophene-2-carboxamide derivatives exhibit significant inhibitory activity, especially when containing a thiazolidinone ring or thiosemicarbazide moiety. This suggests a potential route for exploring anticancer applications of related compounds (Atta & Abdel‐Latif, 2021).

Antimicrobial Evaluation and Docking Studies

Another study involved the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, which were characterized and evaluated for their antimicrobial properties. The compounds showed promising results, suggesting that derivatives of thiophene-2-carboxamide could serve as effective antimicrobial agents, opening avenues for further investigation into their use in combating microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).

Characterization and Antimicrobial Activity

The antimicrobial activity of Some Schiff Bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3carboxamide was explored, indicating the potential of these compounds in creating new antimicrobial agents. Through various syntheses, these studies demonstrate the versatility of thiophene-2-carboxamide derivatives in developing compounds with significant biological activities (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Synthesis and Characterization of Aromatic–Aliphatic Polyamides

Research into the synthesis and characterization of aromatic–aliphatic polyamides based on thiophene derivatives provides insight into the material science applications of such compounds. These polyamides showed excellent yield, solubility in aprotic polar solvents, and could be cast into transparent and flexible films, indicating their utility in creating new materials with desirable thermal and mechanical properties (Ubale, Sagar, Maldar, & Birajdar, 2001).

properties

IUPAC Name

2-[[2-(4-methylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-7-9-14(10-8-13)11-18(23)22-20-16(19(21)24)12-17(25-20)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPQJAWDCOKQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide

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